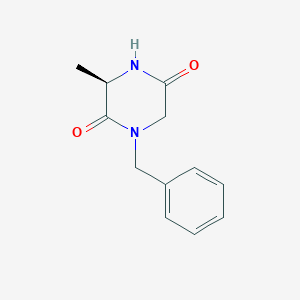
2,2,6-TriMethyl-cyclohexane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-TriMethyl-cyclohexane-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2,6,6-Trimethyl-2-cyclohexene-1-one using oxidizing agents such as oxygen or hydrogen peroxide under suitable catalytic conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust catalysts and controlled reaction environments to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-TriMethyl-cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original diketone, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2,6-TriMethyl-cyclohexane-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2,6-TriMethyl-cyclohexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
1,3-Cyclohexanedione: Another diketone with a different substitution pattern, used in various chemical syntheses.
Uniqueness
2,2,6-TriMethyl-cyclohexane-1,4-dione is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1125-20-8 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.20626 |
Synonymes |
2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
